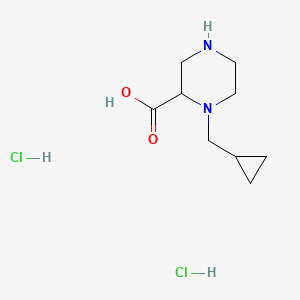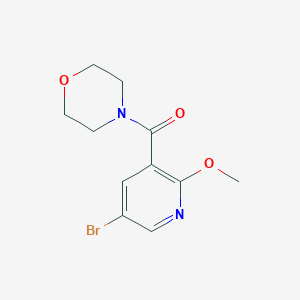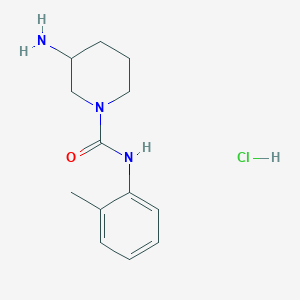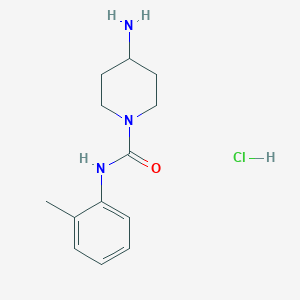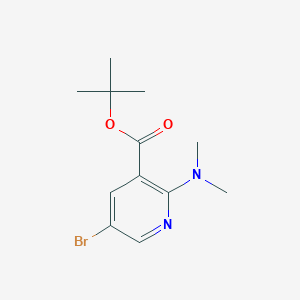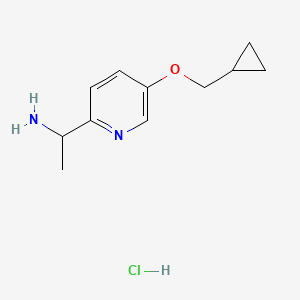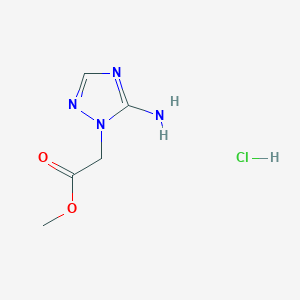![molecular formula C15H15N5O B1487012 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 362000-34-8](/img/structure/B1487012.png)
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
Overview
Description
The compound “2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one” is a chemical compound with the molecular formula C15H15N5O . It has a molecular weight of 281.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N5O/c1-8-4-5-11-10(3)17-15(18-12(11)6-8)20-14-16-9(2)7-13(21)19-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21) .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . The boiling point is 541.1±53.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Insights
The scientific research surrounding 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one primarily focuses on its synthesis and structural characterization, contributing significantly to heterocyclic chemistry and material science. Notably, the compound belongs to a broader class of quinazoline derivatives, recognized for their versatile chemical properties and potential applications in pharmaceuticals and materials science. For instance, the synthesis of new 2-substituted quinazoline derivatives has been explored, revealing the potential of these compounds in various chemical transformations and their structural versatility, allowing for the development of novel materials and therapeutic agents (Deshmukh et al., 2012).
Photoluminescence and Material Applications
Research on mixed-ligand Zn(II) complexes of quinazoline and various aminoheterocycles, including derivatives of the compound , underscores the photoluminescent properties of these materials. The structural analysis and photoluminescence spectroscopy of these complexes suggest their utility in creating luminescent materials, potentially applicable in optoelectronic devices and sensors (Burlov et al., 2016).
Anticancer and Biological Activities
The compound's derivatives have been evaluated for their biological activities, particularly anticancer properties. Synthesis and molecular docking studies of quinoline-pyrimidine hybrid compounds, which share a structural resemblance with the compound , have shown promising anticancer activities against specific cancer cell lines. These studies highlight the potential therapeutic applications of these compounds, emphasizing the importance of structural modification in enhancing biological activity (Toan et al., 2020).
Antimicrobial and Antioxidant Properties
Further research into heterocyclic compounds derived from similar structural frameworks has revealed significant antimicrobial and antioxidant properties. These findings indicate the potential use of such compounds in developing new antimicrobial and antioxidant agents, which could be crucial in addressing drug resistance and oxidative stress-related diseases (Abdel-Mohsen, 2003).
Safety and Hazards
properties
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-8-5-4-6-11-10(3)17-15(19-13(8)11)20-14-16-9(2)7-12(21)18-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFZJJKGHMWFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976683 | |
| Record name | 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6118-02-1 | |
| Record name | 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate](/img/structure/B1486929.png)


